molecular formula C16H16N2O B3869718 3-(9-Methylcarbazol-3-yl)propanamide

3-(9-Methylcarbazol-3-yl)propanamide

Cat. No.: B3869718
M. Wt: 252.31 g/mol
InChI Key: WUBBQCOIGWGYBM-UHFFFAOYSA-N
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Description

3-(9-Methylcarbazol-3-yl)propanamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. These properties make them attractive for various applications in optoelectronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Methylcarbazol-3-yl)propanamide typically involves the functionalization of carbazole at the 3-position followed by the introduction of a propanamide group. One common method involves the reaction of 9-methylcarbazole with a suitable alkylating agent to introduce the propyl chain, followed by amidation to form the propanamide group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(9-Methylcarbazol-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the carbazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole N-oxides, while reduction can produce amines.

Scientific Research Applications

3-(9-Methylcarbazol-3-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It is used in the production of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(9-Methylcarbazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simple amide derivative with similar structural features.

    Carbazole: The parent compound from which 3-(9-Methylcarbazol-3-yl)propanamide is derived.

    N-Methylcarbazole: A methylated derivative of carbazole with similar properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a carbazole core with a propanamide group makes it particularly useful in applications requiring both stability and functional versatility.

Properties

IUPAC Name

3-(9-methylcarbazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-18-14-5-3-2-4-12(14)13-10-11(6-8-15(13)18)7-9-16(17)19/h2-6,8,10H,7,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBBQCOIGWGYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CCC(=O)N)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(9-Methylcarbazol-3-yl)propanamide
Reactant of Route 2
3-(9-Methylcarbazol-3-yl)propanamide
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
3-(9-Methylcarbazol-3-yl)propanamide
Reactant of Route 6
3-(9-Methylcarbazol-3-yl)propanamide

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